JAK3i
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Overview
Description
JAK3i is a selective covalent inhibitor of JAK3 kinase activity. It reveals two distinct temporal waves of STAT5 phosphorylation and more potently targets the second wave, which is required for cell cycle progression and T cell proliferation.
Scientific Research Applications
1. Organ Transplantation
JAK3 inhibitors have shown potential in organ transplantation, significantly prolonging survival in animal models. They present a promising therapeutic option for immunosuppression in human organ transplantation and other clinical settings due to their specificity and efficacy (Changelian et al., 2003).
2. Autoimmune Disorders and Inflammatory Diseases
JAK3 inhibitors have been identified as a new class of immunomodulatory agents with potential benefits in autoimmune disorders, inflammatory diseases, and other conditions due to their immunosuppressive and anti-inflammatory properties (Cetkovic-Cvrlje & Tibbles, 2004).
3. Cancer Treatment
The potential of JAK3 inhibitors in cancer treatment, especially in hematologic malignancies, has been highlighted. Their role in signaling pathways crucial for cell proliferation and survival makes them effective targets for cancer therapy (Tan et al., 2015).
4. Allergy and Asthma Management
JAK3 inhibitors have been recognized for their role in managing allergy and asthma. Their ability to modulate immune responses makes them effective in controlling these conditions (Kirken et al., 1999).
5. Rheumatoid Arthritis Treatment
Research has demonstrated the effectiveness of JAK3 inhibitors in treating rheumatoid arthritis, providing an alternative approach to managing this autoimmune disorder (Pei et al., 2018).
6. Psoriasis Therapy
JAK3 inhibitors have shown promising results in early phase trials for psoriasis treatment, improving clinical symptoms and offering potential as new therapeutic options (Hsu & Armstrong, 2014).
properties
CAS RN |
1918238-72-8 |
---|---|
Product Name |
JAK3i |
Molecular Formula |
C18H15FN4O3 |
Molecular Weight |
354.34 |
IUPAC Name |
Ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22) |
InChI Key |
KNLROUBMVYVLGX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JAK3i; JAK 3i; JAK-3i; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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